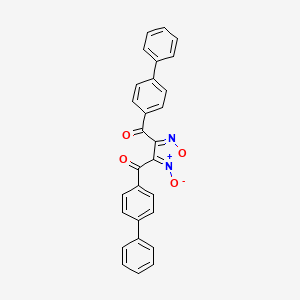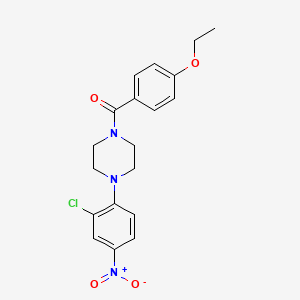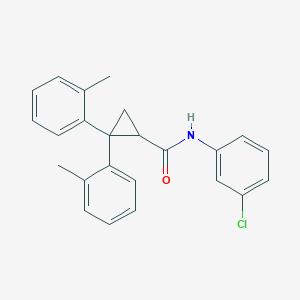
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis(4-biphenylylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis(4-biphenylylmethanone) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as OBD, and it belongs to the class of oxadiazole derivatives. OBD has shown promising results in various scientific studies, including its use as a fluorescent probe, sensor, and catalyst.
Mécanisme D'action
The mechanism of action of OBD depends on its application. As a fluorescent probe, OBD binds to metal ions, causing a change in its fluorescence intensity. As a sensor, OBD interacts with the target analyte, resulting in a change in its optical properties. As a catalyst, OBD activates the reactants, leading to the formation of the desired product.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of OBD. However, OBD has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
OBD has several advantages for lab experiments, including its high sensitivity, selectivity, and stability. OBD is also relatively easy to synthesize and can be modified to improve its properties. However, OBD has some limitations, such as its limited solubility in water, which can affect its performance in biological applications.
Orientations Futures
There are several future directions for the research and development of OBD. One direction is to explore its potential applications in biological imaging and diagnostics. Another direction is to modify OBD to improve its solubility and biocompatibility. Additionally, the development of new synthesis methods and the optimization of reaction conditions can improve the yield and purity of OBD. Finally, the use of OBD in combination with other compounds can lead to the development of new materials with unique properties and potential applications.
Conclusion
In conclusion, OBD is a promising compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of OBD can lead to the discovery of new materials and applications that can benefit society.
Méthodes De Synthèse
OBD can be synthesized using various methods, including the reaction of 4-biphenylylmethanone with hydrazine hydrate and subsequent oxidation using hydrogen peroxide. Another method involves the reaction of 4-biphenylylmethanone with hydrazine hydrate and subsequent reaction with nitrous acid. The yield of OBD can be improved by optimizing the reaction conditions, such as reaction time, temperature, and concentration.
Applications De Recherche Scientifique
OBD has been widely used in scientific research due to its unique properties, such as fluorescence, solubility, and stability. OBD has been used as a fluorescent probe for the detection of various metal ions, such as copper, zinc, and mercury. OBD has also been used as a sensor for the detection of nitroaromatic compounds and amino acids. In addition, OBD has shown promising results as a catalyst in various organic transformations, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.
Propriétés
IUPAC Name |
[5-oxido-4-(4-phenylbenzoyl)-1,2,5-oxadiazol-5-ium-3-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c31-27(23-15-11-21(12-16-23)19-7-3-1-4-8-19)25-26(30(33)34-29-25)28(32)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKQLLESGXTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NO[N+](=C3C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5087925.png)


![N'-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B5087942.png)
![1-ethyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5087950.png)

![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
amine oxalate](/img/structure/B5088014.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B5088024.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5088025.png)
![3-allyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088026.png)
